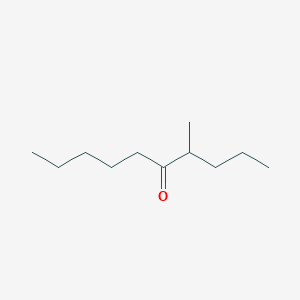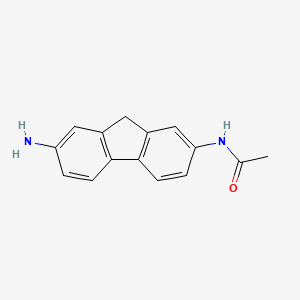
4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) is a chemical compound with the molecular formula C18H22O2 and a molecular weight of 270.3661 g/mol . This compound is also known by several other names, including 2,2-(4-Hydroxyphenyl)-4-methylpentane and 4,4’-Isobutylethylidenediphenol . It is a bisphenol derivative, which means it contains two phenol groups connected by a central carbon atom.
Vorbereitungsmethoden
The synthesis of 4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) typically involves the reaction of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) involves its interaction with various molecular targets. In biological systems, it can bind to estrogen receptors, mimicking the effects of natural hormones and potentially disrupting endocrine function . The pathways involved include the activation or inhibition of gene expression related to hormone-responsive elements.
Vergleich Mit ähnlichen Verbindungen
4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) is unique among bisphenol compounds due to its specific structure and properties. Similar compounds include:
Bisphenol A (BPA): Widely used in the production of plastics and resins, but with more pronounced endocrine-disrupting effects.
Bisphenol S (BPS): Used as a BPA substitute, with similar applications but different chemical properties.
Bisphenol F (BPF): Another BPA alternative, used in various industrial applications.
Each of these compounds has distinct chemical and physical properties, influencing their suitability for different applications and their potential health and environmental impacts.
Eigenschaften
CAS-Nummer |
50628-55-2 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
4-[2-(4-hydroxy-3-methylphenyl)-4-methylpentan-2-yl]-2-methylphenol |
InChI |
InChI=1S/C20H26O2/c1-13(2)12-20(5,16-6-8-18(21)14(3)10-16)17-7-9-19(22)15(4)11-17/h6-11,13,21-22H,12H2,1-5H3 |
InChI-Schlüssel |
RRTAHSFLJWLXKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C)(CC(C)C)C2=CC(=C(C=C2)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11964719.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964727.png)

![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964742.png)


![2-amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11964757.png)
![Methyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11964758.png)


![4-bromo-2-{(E)-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol](/img/structure/B11964772.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964786.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964791.png)
![isopropyl (2E)-2-(3-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964793.png)
